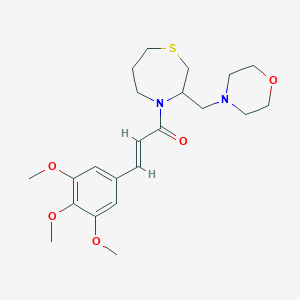

(E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H32N2O5S and its molecular weight is 436.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the synthesis, structure-activity relationships, and biological effects of this compound based on a comprehensive analysis of available literature.

Chemical Structure and Synthesis

The compound belongs to a class of chalcones characterized by the presence of a prop-2-en-1-one moiety linked to a thiazepane ring and a trimethoxyphenyl group. The synthesis typically involves the condensation of appropriate precursors, including morpholine derivatives and thiazepane intermediates. Various synthetic pathways have been explored to optimize yield and biological activity .

Anticancer Activity

The anticancer properties of this compound have been evaluated against several human cancer cell lines. Notably, studies have shown that this compound exhibits significant cytotoxicity in hepatocellular carcinoma (HepG2) cells with an IC50 value ranging from 1.38 to 3.21 µM . The mechanism appears to involve:

- Inhibition of β-tubulin polymerization : This disrupts microtubule dynamics essential for cell division.

- Induction of apoptosis : Flow cytometry analyses indicate that treated cells exhibit increased Annexin-V positivity and cell cycle arrest at the G2/M phase .

Structure-Activity Relationships

Research indicates that the presence of the 3,4,5-trimethoxyphenyl group significantly enhances cytotoxicity compared to other phenyl substituents. For instance, compounds with similar structures but different substituents showed varied potency, emphasizing the importance of functional groups in mediating biological effects .

Study on Cytotoxicity

In a study assessing various derivatives of chalcone-like compounds, this compound demonstrated superior activity against HCT116 colorectal cancer cells with a selective index indicating preferential toxicity towards cancer cells over normal fibroblasts .

Neuroprotective Effects

Beyond its anticancer properties, preliminary investigations suggest potential neuroprotective effects. The compound was shown to reduce oxidative stress markers in neuronal cell lines, indicating possible applications in neurodegenerative disorders .

Data Summary

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HepG2 | 1.38 - 3.21 | Inhibition of β-tubulin polymerization |

| Anticancer | HCT116 | Varies | Induction of apoptosis |

| Neuroprotection | Neuronal Cell Lines | Not specified | Reduction in oxidative stress markers |

Applications De Recherche Scientifique

Basic Information

- Chemical Formula : C₁₉H₂₅N₂O₂S

- Molecular Weight : 380.9 g/mol

- CAS Number : 1421587-21-4

Structural Characteristics

The compound features a thiazepan ring fused with a morpholine moiety and a prop-2-en-1-one framework. This unique structure contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to (E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibit significant anticancer properties. These compounds may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, research has shown that thiazepan derivatives can effectively target specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. The presence of the morpholine group is believed to enhance its interaction with bacterial cell membranes .

Neurological Implications

Emerging research highlights the potential neuroprotective effects of this compound. Its ability to modulate neurotransmitter levels suggests applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may help mitigate oxidative stress and inflammation in neuronal cells .

Drug Development Potential

Given its diverse biological activities, this compound serves as a promising lead compound for drug development. Structure-activity relationship studies are ongoing to optimize its efficacy and reduce potential side effects.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of thiazepan derivatives in vitro against breast cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Case Study 2: Neuroprotection

In animal models of neurodegeneration, administration of this compound showed improved cognitive function and reduced markers of neuroinflammation. These findings support further exploration into its use as a neuroprotective agent .

Analyse Des Réactions Chimiques

Reactivity of the Enone System

The α,β-unsaturated ketone is central to the compound’s reactivity. Examples from analogous chalcones (Search Result ) suggest:

Example : Reaction with hydrazine derivatives forms pyrazole rings (observed in Search Result ).

Transformations Involving the 1,4-Thiazepane Ring

The thiazepane ring’s sulfur and nitrogen atoms enable unique reactivity (Search Result ):

-

Ring-Opening : Acidic/basic conditions cleave the thiazepane, yielding mercaptoamine intermediates.

-

N-Alkylation : The tertiary nitrogen reacts with alkyl halides to form quaternary ammonium salts.

-

S-Oxidation : H₂O₂ or mCPBA oxidizes sulfur to sulfoxide/sulfone derivatives.

Example : In Search Result , analogous thiazinanes underwent cyclization with electrophiles to form fused heterocycles.

Modifications of the Trimethoxyphenyl Group

The electron-donating methoxy groups direct electrophilic substitution to the para position relative to the carbonyl:

| Reaction | Reagents | Outcome |

|---|---|---|

| Demethylation | BBr₃, HBr/AcOH | Phenolic derivatives via cleavage of methoxy. |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted aryl rings (meta to carbonyl). |

| Halogenation | Cl₂/FeCl₃, Br₂/FeBr₃ | Chlorinated/brominated aryl derivatives. |

Example : Search Result highlights similar chalcone derivatives undergoing nitration for bioactivity studies.

Morpholinomethyl Functionalization

The morpholine substituent participates in:

-

Quaternary Salt Formation : Reaction with methyl iodide forms a quaternary ammonium salt, enhancing solubility.

-

N-Oxidation : mCPBA oxidizes morpholine to N-oxide, altering electronic properties.

Example : In Search Result , morpholine-containing triazoles underwent alkylation to improve pharmacokinetic properties.

Challenges and Unexplored Pathways

-

Stereoselective Synthesis : The E-configuration of the enone is crucial; isomerization to Z-form may reduce bioactivity.

-

Metabolic Stability : Morpholine and thiazepane rings may undergo CYP450-mediated oxidation (requires in vitro validation).

Propriétés

IUPAC Name |

(E)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O5S/c1-26-19-13-17(14-20(27-2)22(19)28-3)5-6-21(25)24-7-4-12-30-16-18(24)15-23-8-10-29-11-9-23/h5-6,13-14,18H,4,7-12,15-16H2,1-3H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWKLEACNLUAOQ-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCSCC2CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCSCC2CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.